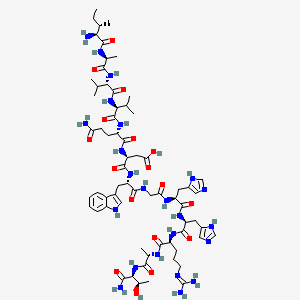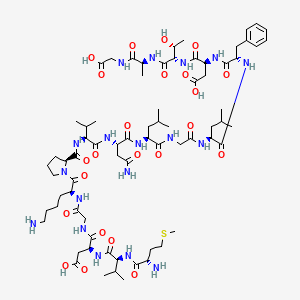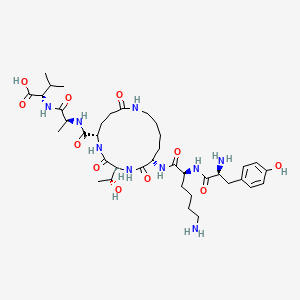
TFX-Jelfa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymus factor X (TFX-Jelfa) is an aqueous extract from juvenile calf thymuses and is a natural stimulator of lymphocyte function . It is used for research purposes only .
Molecular Structure Analysis
The specific molecular structure of this compound is not provided in the available resources. It is known to be an aqueous extract from juvenile calf thymuses .Physical and Chemical Properties Analysis
This compound appears as a white to off-white solid . It is soluble in water . The product is stored at -20°C for long term (months to years) and at 2-8°C for short term (days to weeks) .Applications De Recherche Scientifique
Skin Health in Ovariectomised Rats
A study by Karpińska et al. (2015) investigated the effects of TFX-Jelfa on skin health in ovariectomised rats. The results indicated that this compound treatment resulted in a thicker epidermis without deep wrinkles and more uniformly arranged collagen and elastic fibers in the dermis. This suggests that this compound could have potential benefits for skin aging, particularly in cases of hormonal disturbances (Karpińska et al., 2015).
Immune Response in Trichinella Spiralis Infection
Piekarska et al. (2009) explored the effects of this compound on the immune response in mice infected with Trichinella spiralis. They found that this compound increased the percentage of apoptotic lymphocytes in various tissues, indicating a potential role in modulating the immune response during parasitic infections (Piekarska et al., 2009).
T Lymphocyte Modulation in Trichinella Spiralis-Infected Mice
Another study by Obmińska-Mrukowicz et al. (2002) examined the modulatory effects of this compound on T lymphocytes in Trichinella spiralis-infected mice. Their findings suggest that this compound can influence the differentiation and function of T cells, playing a potential role in immune system modulation (Obmińska-Mrukowicz et al., 2002).
Stress Response in Mice
The effect of this compound and zinc supplementation on the cellular response of mice exposed to restraint stress was explored by Obmińska-Mrukowicz & Szczypka (2005). The study indicates that this compound may help counteract immunosuppression caused by stress, suggesting its potential use in stress-related immune deficiencies (Obmińska-Mrukowicz & Szczypka, 2005).
Nodulation Competitiveness in Agriculture
Robleto et al. (1998) conducted a study on trifolitoxin (TFX) production in Rhizobium etli and its effect on nodulation competitiveness in agriculture. This research is relevant in the context of enhancing legume productivity and understanding the agricultural applications of TFX (Robleto et al., 1998).
Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
78310-77-7 |
|---|---|
Synonymes |
TFX-Jelfa |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



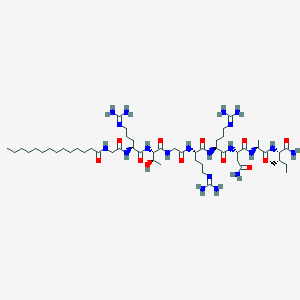
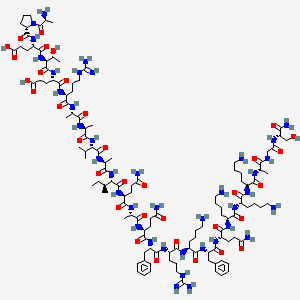
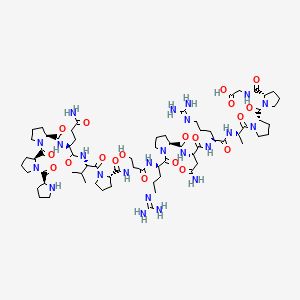
![(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612445.png)
![(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B612450.png)
